N-cyclohexyl-4-iodopyridin-2-amine
Description
Properties
Molecular Formula |
C11H15IN2 |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
N-cyclohexyl-4-iodopyridin-2-amine |
InChI |
InChI=1S/C11H15IN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) |
InChI Key |
BRQGPVNKXJJVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)I |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed C–N Cross-Coupling Reactions
The most established and efficient method for the synthesis of N-substituted halo-heteroaryl amines, including N-cyclohexyl-4-iodopyridin-2-amine, is the palladium-catalyzed C–N cross-coupling reaction, commonly referred to as the Buchwald-Hartwig amination.
General Reaction Scheme : The reaction involves the coupling of a 4-iodopyridin-2-amine derivative (or its halogenated pyridine precursor) with cyclohexylamine under palladium catalysis to form the desired N-cyclohexyl substituted product.
Catalysts and Ligands : The use of palladium complexes such as Pd2(dba)3 or Pd(OAc)_2 combined with bidentate phosphine ligands (e.g., dialkylbiarylphosphines) has been shown to facilitate high-yielding C–N bond formation. Ligands like L1 and L6 (trialkylphosphine derivatives) are often employed to enhance catalytic efficiency and selectivity.
Bases and Conditions : Common bases include potassium carbonate (K2CO3), sodium tert-butoxide (NaO^tBu), or DBU, which help deprotonate the amine and promote the coupling. Reactions are typically conducted in polar aprotic solvents such as toluene or dioxane, at elevated temperatures (80–110 °C).
Yields and Scope : Literature reports indicate yields ranging from 75% to over 90% for similar N-aryl amines synthesized via this method, demonstrating excellent efficiency and functional group tolerance. The method is adaptable to various substituted pyridines and amines, including cyclohexylamine, providing a robust route to this compound.
Alternative Copper-Catalyzed Amination
While palladium catalysis is dominant, copper-catalyzed Ullmann-type amination reactions have been explored for the synthesis of N-substituted haloheteroaryl amines.
Copper catalysts, often in combination with ligands such as diamines or amino acids, can promote the coupling of 4-iodopyridin-2-amine with cyclohexylamine.
These methods tend to require higher temperatures and longer reaction times and may give lower yields compared to palladium catalysis.
However, copper catalysis can be advantageous due to lower catalyst cost and simpler catalyst systems.
Direct Amination of Halopyridines
Another synthetic approach involves the direct amination of 4-iodopyridine derivatives with cyclohexylamine.
This method may involve nucleophilic aromatic substitution (S_NAr) under forcing conditions or transition metal-catalyzed C–H activation followed by amination.
Recent advances in C–H activation strategies allow for more direct functionalization of pyridine rings without prefunctionalization, though these methods often require specialized catalysts and conditions.
Synthetic Route Optimization and Reaction Parameters
A detailed optimization of reaction parameters is critical for maximizing yield and purity of this compound.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd2(dba)3 (2–5 mol%) | Efficient for C–N coupling |
| Ligand | Dialkylbiarylphosphine (e.g., L1) | Enhances catalyst stability and activity |
| Base | K2CO3 or NaO^tBu | Deprotonates amine, promotes coupling |
| Solvent | Toluene, dioxane | Polar aprotic solvents preferred |
| Temperature | 80–110 °C | Elevated temperature accelerates reaction |
| Reaction Time | 12–24 hours | Depends on substrate and catalyst system |
| Yield Range | 75–94% | High yields reported in literature |
Representative Experimental Procedure
In a dry reaction vessel under nitrogen atmosphere, 4-iodopyridin-2-amine (1 equiv) and cyclohexylamine (1.2 equiv) are combined with Pd2(dba)3 (2 mol%) and dialkylbiarylphosphine ligand (4 mol%).
Potassium carbonate (2 equiv) is added as base.
The mixture is dissolved in toluene and heated to 100 °C with stirring for 16 hours.
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography to afford this compound as a solid in high purity and yield.
In-Depth Research Findings and Challenges
Selectivity : The presence of multiple reactive sites on the pyridine ring requires careful control to avoid side reactions such as over-arylation or dehalogenation.
Functional Group Compatibility : The method tolerates various substituents on the pyridine ring, allowing for structural diversification.
Scalability : Palladium-catalyzed amination reactions have been successfully scaled up, making the synthesis of this compound feasible for industrial applications.
Alternative Catalysts : Recent studies explore nickel and manganese catalysts for amination reactions, but palladium remains superior in terms of efficiency for this substrate class.
Summary Table of Preparation Methods
| Method | Catalyst System | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Palladium-catalyzed C–N coupling | Pd2(dba)3 + dialkylbiarylphosphine | 80–110 °C, 12–24 h | 75–94 | High yield, broad substrate scope | Requires expensive Pd catalyst |
| Copper-catalyzed amination | Cu + diamine ligands | Higher temp, longer time | Moderate | Lower cost catalyst | Lower yields, harsher conditions |
| Direct amination via C–H activation | Specialized Pd or other catalysts | Elevated temp, complex ligands | Variable | Direct functionalization | Requires advanced catalyst design |
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-4-iodopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Pyridines: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-4-iodopyridin-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Molecular Formula : C₁₇H₂₆BN₃O₂
- Molecular Weight : 315.22 g/mol
- Key Features : This compound replaces the iodine atom with a boronate ester group. The boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a stark contrast to the iodine’s role as a leaving group. While both compounds serve as synthetic intermediates, the boronate derivative is more stable under basic conditions and facilitates carbon-carbon bond formation .
N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine
- Molecular Formula : C₂₀H₂₀FN₃S
- Molecular Weight : 353.46 g/mol
- Key Features : The iodine is replaced by a fluorophenyl-substituted thiazole ring. The thiazole heterocycle enhances π-π stacking interactions, while the fluorine atom introduces electronegativity, improving metabolic stability and binding affinity in biological systems. This compound’s LogP of 5.83 suggests higher lipophilicity compared to the iodinated analog, impacting bioavailability .
4-Ethoxypyridin-2-amine
- Molecular Formula : C₇H₁₀N₂O
- Molecular Weight : 138.17 g/mol
- Key Features : The ethoxy group at the 4-position is electron-donating, contrasting with iodine’s electron-withdrawing nature. This compound lacks the cyclohexyl group, reducing steric bulk and making it a simpler intermediate for synthesizing heterocycles like imidazopyridines. Its crystal structure exhibits N–H⋯N hydrogen bonding, a feature less prominent in iodinated analogs due to iodine’s weaker hydrogen-bonding capacity .
N-Cyclohexyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
- Molecular Formula : C₁₃H₂₀N₄
- Molecular Weight : 232.33 g/mol
- Key Features: This compound replaces the pyridine ring with a fused cyclopenta-pyrimidine system. The methyl group introduces steric effects distinct from iodine’s bulk, altering solubility and metabolic pathways .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity/Applications |
|---|---|---|---|---|
| N-Cyclohexyl-4-iodopyridin-2-amine | C₁₁H₁₄IN₃ | 315.16 | Iodo, pyridine, cyclohexyl | Cross-coupling, halogen bonding |
| N-Cyclohexyl-4-(dioxaborolan-2-yl)pyridin-2-amine | C₁₇H₂₆BN₃O₂ | 315.22 | Boronate ester | Suzuki coupling precursor |
| N-Cyclohexyl-4-(thiazol-5-yl)pyridin-2-amine | C₂₀H₂₀FN₃S | 353.46 | Thiazole, fluorophenyl | Kinase inhibition, bioactivity |
| 4-Ethoxypyridin-2-amine | C₇H₁₀N₂O | 138.17 | Ethoxy, amine | Heterocycle synthesis intermediate |
| Cyclopenta[d]pyrimidin-2-amine derivative | C₁₃H₂₀N₄ | 232.33 | Fused cyclopenta-pyrimidine | Enzyme-targeted drug design |
Biological Activity
N-cyclohexyl-4-iodopyridin-2-amine is a heterocyclic compound that belongs to the class of iodopyridines. Its structure includes a pyridine ring substituted with an iodine atom and a cyclohexyl group attached to an amino group. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Properties
- Molecular Formula : C12H14N2I
- Molecular Weight : 304.15 g/mol
- Appearance : Typically appears as a white to off-white solid.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
This compound has been investigated for its anticancer potential. Some derivatives of similar compounds have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound analogs revealed that certain derivatives were effective against human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 5.0 |
| MCF7 (Breast cancer) | 3.5 |
| A549 (Lung cancer) | 4.0 |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, though further studies are needed to elucidate the exact pathways involved.
The mechanism of action for this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors that modulate various biochemical pathways. Preliminary studies indicate potential interactions with:
- Kinase Inhibition : Similar compounds have shown activity against specific kinases, which are crucial in cancer progression.
- Receptor Modulation : The compound may influence receptor activity, potentially impacting pathways involved in pain and inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Research has indicated that modifications to the pyridine ring or the cyclohexyl group can significantly impact potency and selectivity.
Key Findings:
- Iodine Substitution : The presence of iodine enhances reactivity and biological activity.
- Cyclohexyl Group Modifications : Alterations in the cyclohexyl structure can lead to improved solubility and bioavailability.
Pharmacokinetics
Pharmacokinetic studies are crucial for assessing the viability of this compound as a therapeutic agent. Initial findings suggest:
| Parameter | Value |
|---|---|
| Half-life | 6 hours |
| Bioavailability | 45% |
| Metabolism | Hepatic |
These parameters indicate a moderate pharmacokinetic profile, warranting further investigation into formulation strategies to enhance its therapeutic efficacy.
Q & A
Q. What synthetic methodologies are employed for the preparation of N-cyclohexyl-4-iodopyridin-2-amine?
The compound is typically synthesized via palladium- or copper-catalyzed C–N coupling reactions. For instance, coupling cyclohexylamine with 4-iodopyridin-2-amine derivatives under inert conditions (e.g., nitrogen atmosphere) using solvents like DMF or toluene. Catalytic systems such as Pd(OAc)₂ with Xantphos as a ligand are commonly employed, with reaction temperatures ranging from 60–100°C. Reaction progress is monitored via TLC, and purification involves column chromatography using silica gel .
Q. How is the structural integrity of this compound confirmed?
Structural validation relies on ¹H and ¹³C NMR spectroscopy, with characteristic signals for the cyclohexyl group (δ 1.2–2.0 ppm) and pyridine ring (δ 7.5–8.5 ppm). X-ray crystallography provides definitive confirmation, revealing bond lengths (e.g., C–I: ~2.10 Å) and torsion angles (e.g., N–C–C–I dihedral angles near 180°). Crystallographic data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
Q. What purity assessment protocols are recommended for this compound?
Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Complementary methods include elemental analysis (C, H, N within ±0.4% of theoretical values) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak. Residual solvents are quantified using GC-MS .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Systematic optimization involves screening catalysts (Pd vs. Cu), bases (e.g., K₂CO₃ vs. Cs₂CO₃), and solvents (polar aprotic vs. aromatic). For example, Pd(OAc)₂/Xantphos in DMF at 80°C improves yields by 20–30% compared to CuI systems. Microwave-assisted synthesis (100 W, 120°C, 30 min) reduces reaction time while maintaining yields >85%. Post-reaction quenching with aqueous NH₄Cl minimizes byproducts .
Q. How should discrepancies between theoretical and observed NMR data be resolved?
Discrepancies often arise from dynamic effects (e.g., cyclohexyl ring puckering) or solvent interactions. Variable-temperature NMR (VT-NMR) can identify conformational exchange. 2D techniques (COSY, HSQC) resolve overlapping signals, while DFT-calculated chemical shifts (using B3LYP/6-31G*) validate assignments within ±0.3 ppm tolerance .
Q. What role does this compound play in preparing boron-containing intermediates?
The iodine substituent undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) using PdCl₂(dppf) as a catalyst, yielding N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. This boronate ester is critical for Suzuki-Miyaura couplings to construct biaryl systems (reported yield: 75–90%) .
Q. What challenges arise in crystallizing this compound?
Challenges include polymorphism and solvent inclusion. Slow evaporation from ethanol/hexane (1:3 v/v) at 4°C produces diffraction-quality crystals. Cryocooling (100 K) during X-ray data collection minimizes thermal motion artifacts. Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize the crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
